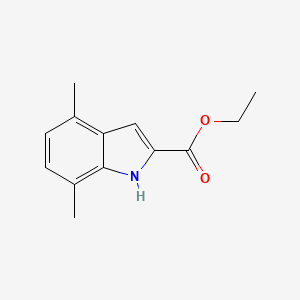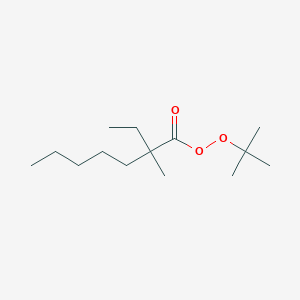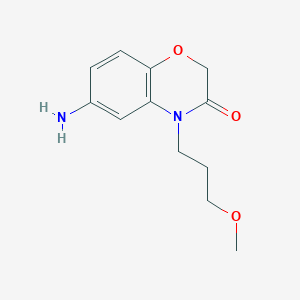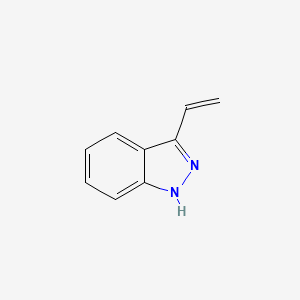![molecular formula C8H10N4O2 B8717791 7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one CAS No. 191656-02-7](/img/structure/B8717791.png)
7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar oxidative cyclization techniques, with optimizations for yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2 for oxidation reactions . For reduction reactions, reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various substituted triazolopyrimidines.
Scientific Research Applications
7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and interfering with its function . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a CDK2 inhibitor.
Uniqueness
7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
191656-02-7 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
7-hydroxy-6-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-4(2)5-6(13)11-8-9-3-10-12(8)7(5)14/h3-4,14H,1-2H3,(H,9,10,11,13) |
InChI Key |
IZIWONQLQCKKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C(=NC=N2)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


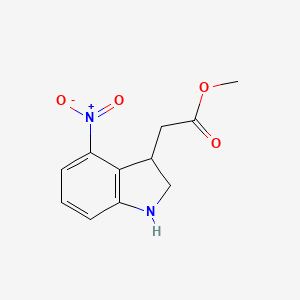
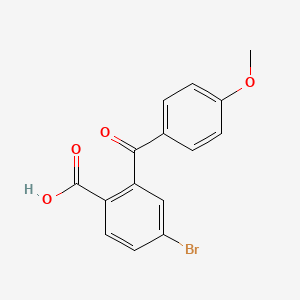
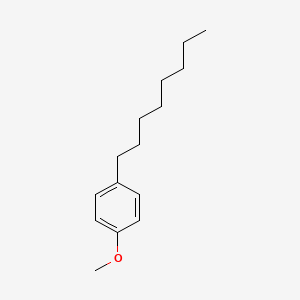
![methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate](/img/structure/B8717729.png)
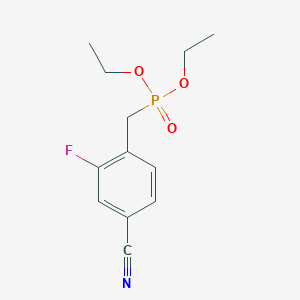
![benzyl N-[(4-nitrophenyl)methyl]carbamate](/img/structure/B8717743.png)
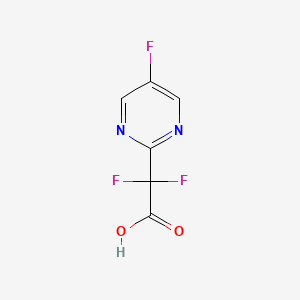

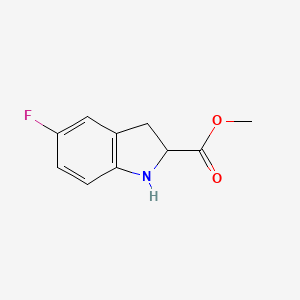
![(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide](/img/structure/B8717759.png)
